molecular formula C9H8O4 B041577 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- CAS No. 5779-99-7

1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-

Cat. No.: B041577
CAS No.: 5779-99-7
M. Wt: 180.16 g/mol
InChI Key: OOUVEYDKXFXWDO-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-, also known as 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-, is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
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Biological Activity

1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H10O4C_{10}H_{10}O_4 and features a benzodioxole structure characterized by a fused dioxole and benzene ring, along with a methoxy group and an aldehyde functional group. Its unique structure contributes to its diverse biological activities.

Synthesis Methods

1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- can be synthesized through various methods, including:

  • Formylation of Dihydroapiol : This method employs SnCl4 as a catalyst, yielding the compound with high efficiency (90% yield) .
  • Synthetic Routes for Derivatives : The compound serves as an intermediate for synthesizing methoxy-analogues of coenzymes Q .

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of 1,3-benzodioxole-5-carboxaldehyde, 4-methoxy- exhibit notable antioxidant and anti-inflammatory properties. These activities are attributed to the compound's structural similarity to known antioxidants and anti-inflammatory agents .

Enzyme Inhibition

1,3-Benzodioxole derivatives have been studied for their inhibitory effects on enzymes such as:

  • EZH1 and EZH2 : These enzymes are involved in epigenetic regulation and cancer progression. Inhibition of these enzymes by benzodioxole derivatives suggests potential applications in cancer therapy .
  • α-Amylase : Some derivatives have shown significant inhibitory activity against α-amylase, which is crucial for carbohydrate metabolism. For instance, one derivative exhibited an IC50 value of 0.68 µM .

Study on Antidiabetic Activity

A study explored the antidiabetic potential of benzodioxole derivatives using a streptozotocin-induced diabetic mice model. The results indicated that specific compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This highlights the therapeutic potential of these compounds in managing diabetes.

Bactericidal Activity

Another investigation focused on the bactericidal properties of related compounds against Microcystis aeruginosa. The study demonstrated that certain benzodioxole derivatives caused significant cell lysis and morphological changes in the bacteria, indicating their potential as biocontrol agents .

The mechanisms through which 1,3-benzodioxole-5-carboxaldehyde, 4-methoxy- exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Scavenging : The compound's antioxidant properties are believed to stem from its ability to scavenge ROS.
  • Gene Expression Modulation : Exposure to related compounds has been shown to up-regulate genes associated with stress responses while down-regulating genes involved in cell division and photosynthesis in cyanobacteria .

Summary Table of Biological Activities

Activity Effect/Outcome Reference
AntioxidantScavenging of reactive oxygen species
Anti-inflammatoryPotential inhibition of inflammatory pathways
α-Amylase InhibitionIC50 values ranging from 0.68 µM
BactericidalSignificant cell lysis in M. aeruginosa
AntidiabeticReduction in blood glucose levels

Properties

IUPAC Name

4-methoxy-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-11-8-6(4-10)2-3-7-9(8)13-5-12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUVEYDKXFXWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1OCO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436632
Record name 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5779-99-7
Record name 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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